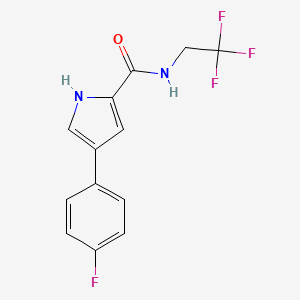![molecular formula C13H15BrN2O2 B2944563 5-Bromo-2-methyl-N-[2-(prop-2-enoylamino)ethyl]benzamide CAS No. 1385412-95-2](/img/structure/B2944563.png)
5-Bromo-2-methyl-N-[2-(prop-2-enoylamino)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Bromo-2-methyl-N-[2-(prop-2-enoylamino)ethyl]benzamide is a useful research compound. Its molecular formula is C13H15BrN2O2 and its molecular weight is 311.179. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
- The synthesis of novel compounds, including those derived from 5-bromo-2,3-dimethoxybenzamide, has been a focal point in the search for potential antipsychotic agents. These compounds have shown high potency in inhibiting dopamine D-2 receptors, indicating their suitability for further investigation in neuroscience and pharmacology (Högberg, Ström, Hall, & Ögren, 1990).
- Research on 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives revealed significant antineoplastic and antifilarial activities. This study underscores the potential of 5-substituted benzamides in developing new treatments for cancer and parasitic infections (Ram, Wise, Wotring, Mccall, & Townsend, 1992).
Chemical Synthesis and Characterization
- Investigations into Cu(II) and Ni(II) complexes of 4-bromo-N-(di(alkyl/aryl)carbamothioyl)benzamide derivatives have expanded understanding of their structural and electronic properties. Such studies contribute to the fields of coordination chemistry and materials science, offering insights into the design of novel coordination compounds (Binzet, Külcü, Flörke, & Arslan, 2009).
- The practical synthesis of Nilotinib, involving 5-bromo-3-(trifluoromethyl)phenylamine, highlights the importance of 5-substituted benzamides in the development of targeted therapies for diseases like cancer, showcasing the role of such compounds in medicinal chemistry (Wang Cong-zhan, 2009).
Antiviral and Antifilarial Activities
- Benzofuran analogues derived from 5-bromosalicylaldehyde have been synthesized and evaluated for their antimicrobial and pharmacological activities. This research contributes to the discovery of new antimicrobial agents and highlights the versatility of 5-substituted benzamides in drug development (Parameshwarappa, Basawaraj, & Sangapure, 2008).
Molecularly Imprinted Polymers
- N-(2-Arylethyl)-2-methylprop-2-enamides have been used as reagents for the synthesis of molecularly imprinted polymers, demonstrating the utility of 5-substituted benzamides in materials science. These polymers have shown high affinity towards specific biomolecules, indicating their potential in biosensing and pharmaceutical applications (Sobiech, Maciejewska, & Luliński, 2022).
Properties
IUPAC Name |
5-bromo-2-methyl-N-[2-(prop-2-enoylamino)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2/c1-3-12(17)15-6-7-16-13(18)11-8-10(14)5-4-9(11)2/h3-5,8H,1,6-7H2,2H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSWDYOZXKFLCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C(=O)NCCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2944480.png)
![N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2944484.png)
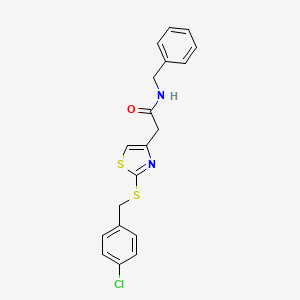
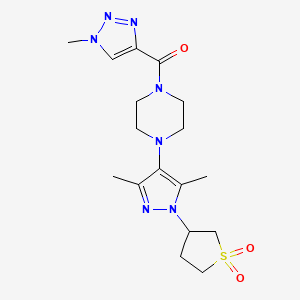
![N-[1-(3-chloro-2-methylbenzenesulfonyl)piperidin-4-yl]-N-cyclopropylpyrimidin-4-amine](/img/structure/B2944489.png)
![1,1-Difluoro-6-(thiophene-3-carbonyl)-6-azaspiro[2.5]octane](/img/structure/B2944490.png)
![Ethyl 5-(3,4-difluorobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2944491.png)
![5-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2944492.png)
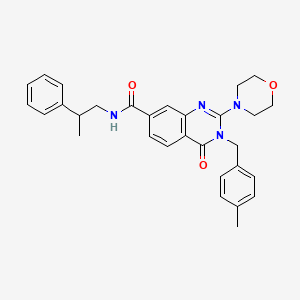
![methyl 5-[(4-chlorophenyl)sulfanyl]-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2944495.png)
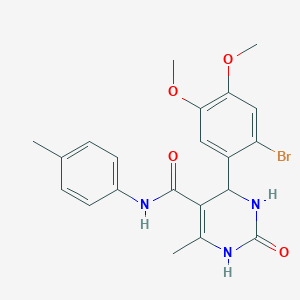

![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B2944500.png)
